1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea
CAS No.: 433253-63-5
Cat. No.: VC9892524
Molecular Formula: C11H15ClN2OS
Molecular Weight: 258.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433253-63-5 |
|---|---|
| Molecular Formula | C11H15ClN2OS |
| Molecular Weight | 258.77 g/mol |
| IUPAC Name | 1-(4-chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea |
| Standard InChI | InChI=1S/C11H15ClN2OS/c1-8-7-9(12)3-4-10(8)14-11(16)13-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,13,14,16) |
| Standard InChI Key | FEKGZNMXUDREIW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=S)NCCCO |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=S)NCCCO |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea is C₁₁H₁₅ClN₂OS, derived from its phenyl, thiourea, and hydroxypropyl moieties. Its molecular weight is 274.77 g/mol, calculated based on atomic masses of constituent elements .
Structural Characterization
The compound features:
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A 4-chloro-2-methylphenyl group attached to the thiourea nitrogen.
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A 3-hydroxypropyl chain connected to the second thiourea nitrogen.
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A thiocarbonyl (C=S) group central to the thiourea scaffold.
The presence of the hydroxypropyl group introduces polarity, influencing solubility and reactivity. The chloro and methyl substituents on the phenyl ring enhance steric and electronic effects, potentially affecting binding interactions in biological systems .
Synthesis and Reactivity
Synthetic Pathways
While no explicit protocol for this compound is documented, analogous thioureas are synthesized via:
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Reaction of Isothiocyanates with Amines:
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Thiourea Formation from Thiocyanate Salts:
Key Reaction Conditions
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Solvents: Ethanol, acetonitrile, or dimethylformamide (DMF) .
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Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) to accelerate amine-isothiocyanate coupling .
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Temperature: Typically 0–60°C to balance reaction rate and byproduct formation .
Physicochemical Properties
Spectral Data (Inferred from Analogs)
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IR Spectroscopy:
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NMR Spectroscopy:
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and alcohols; low in water .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the thiourea moiety .
Research Gaps and Future Directions
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